molecular formula C22H15N3O2S2 B2909535 N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 361171-33-7

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No. B2909535
CAS RN: 361171-33-7
M. Wt: 417.5
InChI Key: XJQIOHFKTTUWSE-UHFFFAOYSA-N
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Description

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide, also known as MTQ, is a small molecule compound that has shown promising results in scientific research applications. MTQ is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Research has detailed the synthesis and reactivity of quinoline derivatives, focusing on electrophilic substitution reactions and the formation of various substituted products. The synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline showcases the preparation of such compounds via condensation and subsequent reactions, such as nitration and acylation, to achieve different derivatives (Aleksandrov, Zablotskii, & El’chaninov, 2020). Similarly, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline further explores the reactivity of these compounds under various conditions, leading to diverse functionalized products (El’chaninov & Aleksandrov, 2017).

Photocatalytic and Magnetic Properties

  • A study on octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand revealed their electrochemical, photocatalytic, and magnetic properties. This research highlights the potential of quinoline derivatives in materials science, particularly in sensing and catalysis applications (Li et al., 2020).

Antibacterial and Antifungal Activities

  • Novel thiazolo[5,4-b]quinoline derivatives have been synthesized and evaluated for their antitumor activities, suggesting the therapeutic potential of these compounds in pharmaceutical research (Alvarez-Ibarra et al., 1997). Additionally, the synthesis of novel 2,4-disubstituted thiazoles as possible antimicrobial agents showcases the application of quinoline derivatives in combating microbial resistance, highlighting their significance in developing new antimicrobial drugs (Wagle, Adhikari, & Kumari, 2008).

Antitubercular Agents

  • The synthesis, characterization, and docking studies of N-methyl-2, 3-dihydro quinazolin-4-ones linked 1,3-thiazole hybrids were conducted to explore their potential as antitubercular agents. This research indicates the importance of quinoline and thiazole derivatives in addressing tuberculosis, offering insights into their mechanism of action and efficacy (Nagaladinne, Hindustan, & Nayakanti, 2020).

properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S2/c1-13-8-9-19(27-13)18-12-29-22(24-18)25-21(26)15-11-17(20-7-4-10-28-20)23-16-6-3-2-5-14(15)16/h2-12H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQIOHFKTTUWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

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